6-[(4-Oxohexyl)oxy]-3,4-dihydroquinolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[(4-Oxohexyl)oxy]-3,4-dihydroquinolin-2(1H)-one is an organic compound with the molecular formula C15H21NO3. It belongs to the class of quinolin-2-ones, which are known for their diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-Oxohexyl)oxy]-3,4-dihydroquinolin-2(1H)-one can be achieved through various synthetic routes. One common method involves the oxone-mediated cascade arylhydroxylation of activated alkenes. This reaction is performed under simple conditions without any external additives or catalysts. The reaction involves epoxidation followed by Friedel–Crafts alkylation, with oxone acting as both the oxidant and proton source .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and efficient synthetic routes are likely to be applied to scale up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-[(4-Oxohexyl)oxy]-3,4-dihydroquinolin-2(1H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinolin-2-one derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxone, reducing agents, and various catalysts for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various quinolin-2-one derivatives, which can have different functional groups attached, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
6-[(4-Oxohexyl)oxy]-3,4-dihydroquinolin-2(1H)-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-[(4-Oxohexyl)oxy]-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 6-[(4-Oxohexyl)oxy]-3,4-dihydroquinolin-2(1H)-one include other quinolin-2-one derivatives, such as:
- 4-Hydroxy-2-quinolones
- 3,4-Dihydroquinolin-2-ones
- Hydroxyl-containing oxindoles
Uniqueness
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
64463-16-7 |
---|---|
Molekularformel |
C15H19NO3 |
Molekulargewicht |
261.32 g/mol |
IUPAC-Name |
6-(4-oxohexoxy)-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C15H19NO3/c1-2-12(17)4-3-9-19-13-6-7-14-11(10-13)5-8-15(18)16-14/h6-7,10H,2-5,8-9H2,1H3,(H,16,18) |
InChI-Schlüssel |
SMARTFVCWFSYQJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)CCCOC1=CC2=C(C=C1)NC(=O)CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.